molecular formula C20H25N5OS B11463841 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B11463841
M. Wt: 383.5 g/mol
InChI Key: JQEHOEPAFXLQNU-UHFFFAOYSA-N
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Description

4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]morpholine is a complex heterocyclic compound that features a unique combination of pyrazole, benzothiophene, pyrimidine, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]morpholine typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, the construction of the benzothiophene core, and the final coupling with morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

Mechanism of Action

The mechanism of action of 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzyme active sites, inhibiting their activity and thereby exerting its biological effects . The molecular targets include enzymes involved in metabolic pathways, signaling cascades, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]morpholine is unique due to its multi-functional structure, combining the properties of pyrazole, benzothiophene, pyrimidine, and morpholine.

Properties

Molecular Formula

C20H25N5OS

Molecular Weight

383.5 g/mol

IUPAC Name

4-[2-(3,5-dimethylpyrazol-1-yl)-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C20H25N5OS/c1-12-4-5-16-15(10-12)17-18(24-6-8-26-9-7-24)21-20(22-19(17)27-16)25-14(3)11-13(2)23-25/h11-12H,4-10H2,1-3H3

InChI Key

JQEHOEPAFXLQNU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=C(N=C(N=C3S2)N4C(=CC(=N4)C)C)N5CCOCC5

Origin of Product

United States

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